1H-imidazo[4,5-g]quinoxaline-6,7-diol
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Overview
Description
1H-imidazo[4,5-g]quinoxaline-6,7-diol is a heterocyclic compound with the molecular formula C9H6N4O2. It is part of the imidazoquinoxaline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazo[4,5-g]quinoxaline-6,7-diol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, which proceeds under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-imidazo[4,5-g]quinoxaline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the nucleophile used.
Scientific Research Applications
1H-imidazo[4,5-g]quinoxaline-6,7-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-g]quinoxaline-6,7-diol involves its interaction with various molecular targets. It acts as an inhibitor of several enzymes, including kinases and phosphodiesterases. The compound’s biological activity is attributed to its ability to bind to these enzymes and modulate their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: Another closely related family of compounds with similar biological activities but different structural features.
Uniqueness
1H-imidazo[4,5-g]quinoxaline-6,7-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRKKCLWCFWZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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